

Application Notes and Protocols for MSU-43085 in Murine Models of Tuberculosis

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Compound of Interest

Compound Name: MSU-43085

Cat. No.: B12369254

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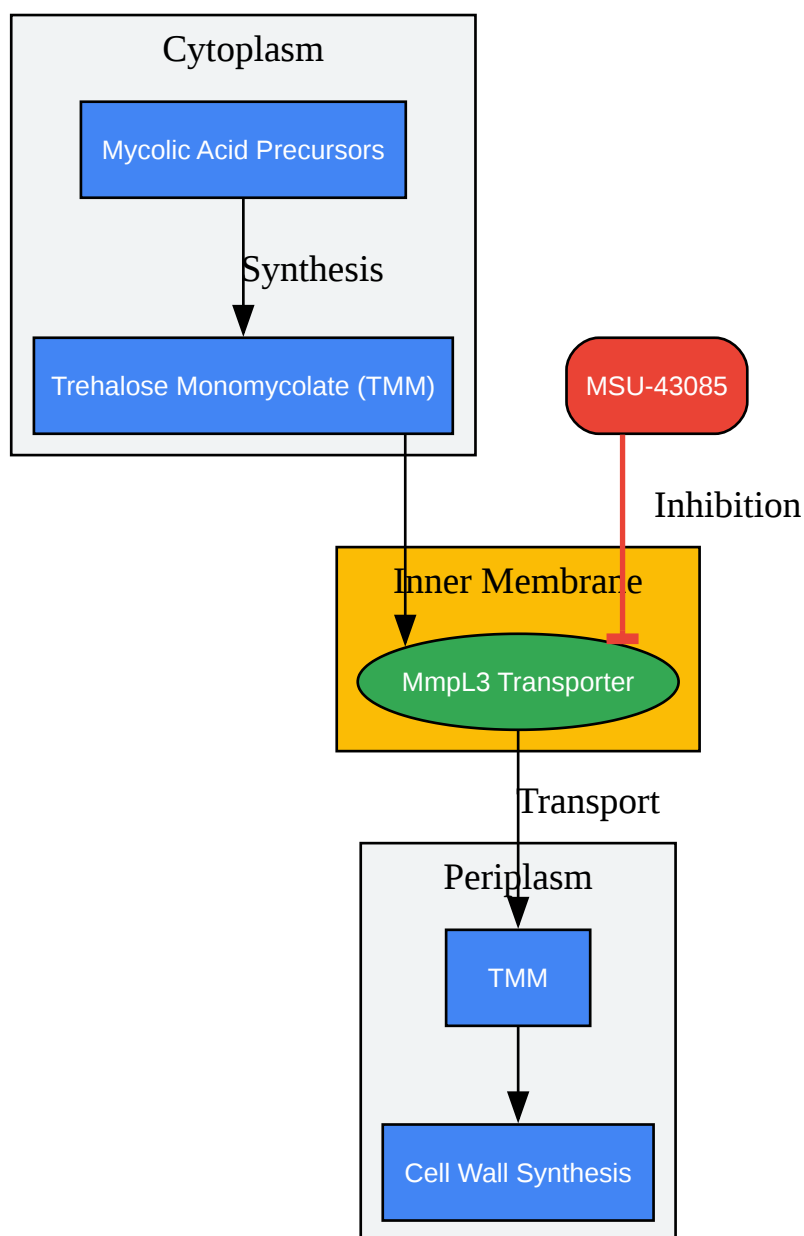
For Researchers, Scientists, and Drug Development Professionals

Introduction

MSU-43085 is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb) that shows promise in preclinical studies. It is not an animal model itself, but rather a compound evaluated in murine models of tuberculosis. **MSU-43085** targets the essential MmpL3 protein, which is responsible for transporting mycolic acid precursors, a critical component of the mycobacterial cell wall.^{[1][2][3][4]} This document provides detailed application notes and protocols for the use of **MSU-43085** in tuberculosis research, focusing on its application in a mouse model of acute Mtb infection.

Mechanism of Action: MmpL3 Inhibition

MSU-43085 exerts its antimycobacterial effect by inhibiting the MmpL3 transporter protein.^{[1][2][3][4]} MmpL3 is a crucial component of the Mtb cell wall synthesis machinery, responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.^{[2][4]} By blocking MmpL3, **MSU-43085** disrupts the formation of the mycomembrane, a key structural feature of Mtb that is essential for its viability and pathogenesis.^{[1][2][4]}



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Caption: Mechanism of **MSU-43085** action.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of MSU-43085

Parameter	Value	Species/Model	Reference
In Vitro Activity			
EC50 vs. Mtb	120 nM	Mycobacterium tuberculosis	[4]
EC50 (Intracellular Mtb)	134 nM	Macrophage model	[4]
MIC vs. M. abscessus	2.9 µM	Mycobacterium abscessus	[4][5]
MIC vs. M. avium	23 µM	Mycobacterium avium	[4][5]
In Vivo Efficacy			
Activity in Acute Model	Active	C57Bl/6 Mice	[2][3][5][6]
Activity in Chronic Model	Inactive	C57Bl/6 Mice	[1][2][3][6]
Pharmacokinetics			
Oral Bioavailability	Yes	Mice	[1][2][3][6]
Half-life	Short	Mice	[1][2][3][6]

Table 2: Efficacy of MSU-43085 in an Acute Murine TB Infection Model

Treatment Group	Dosage	Route	Bacterial Load (Median CFU/mL in lungs)	Reference
Vehicle Control	N/A	Oral Gavage	2.2 x 10 ⁴	[3]
Isoniazid (INH)	25 mg/kg	Oral Gavage	Not specified	[3]
MSU-43085	200 mg/kg	Oral Gavage	Prevented Mtb growth	[3]

Experimental Protocols

Protocol 1: Preparation and Administration of MSU-43085 for Oral Gavage

This protocol is adapted from standard procedures for administering compounds in a corn oil vehicle to mice.

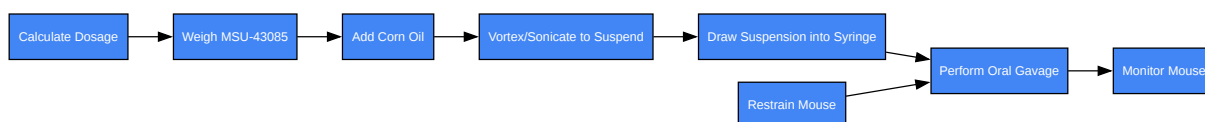
Materials:

- **MSU-43085** powder
- Corn oil (vehicle)
- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches long with a ball tip
- 1 mL syringes

Procedure:

- Calculation of Dosage: Determine the required concentration of **MSU-43085** in corn oil based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice. For a 20g mouse receiving a 200 mg/kg dose, the mouse needs 4 mg of **MSU-43085**. If the gavage volume is 0.2 mL, the required concentration is 20 mg/mL.
- Preparation of **MSU-43085** Suspension:
 - Weigh the required amount of **MSU-43085** powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of corn oil to the tube.

- Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.
- If the compound does not readily suspend, sonicate the mixture for 5-10 minutes.
- Oral Gavage Administration:
 - Gently restrain the mouse by scruffing the neck and back to immobilize the head.
 - Attach the gavage needle to a 1 mL syringe and draw up the appropriate volume of the **MSU-43085** suspension.
 - Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
 - Slowly dispense the contents of the syringe.
 - Carefully remove the gavage needle and return the mouse to its cage.
 - Monitor the mouse for any signs of distress after the procedure.



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Caption: Oral gavage workflow.

Protocol 2: Acute Murine Model of Tuberculosis and MSU-43085 Efficacy Testing

This protocol outlines the establishment of an acute tuberculosis infection in mice to evaluate the efficacy of **MSU-43085**.

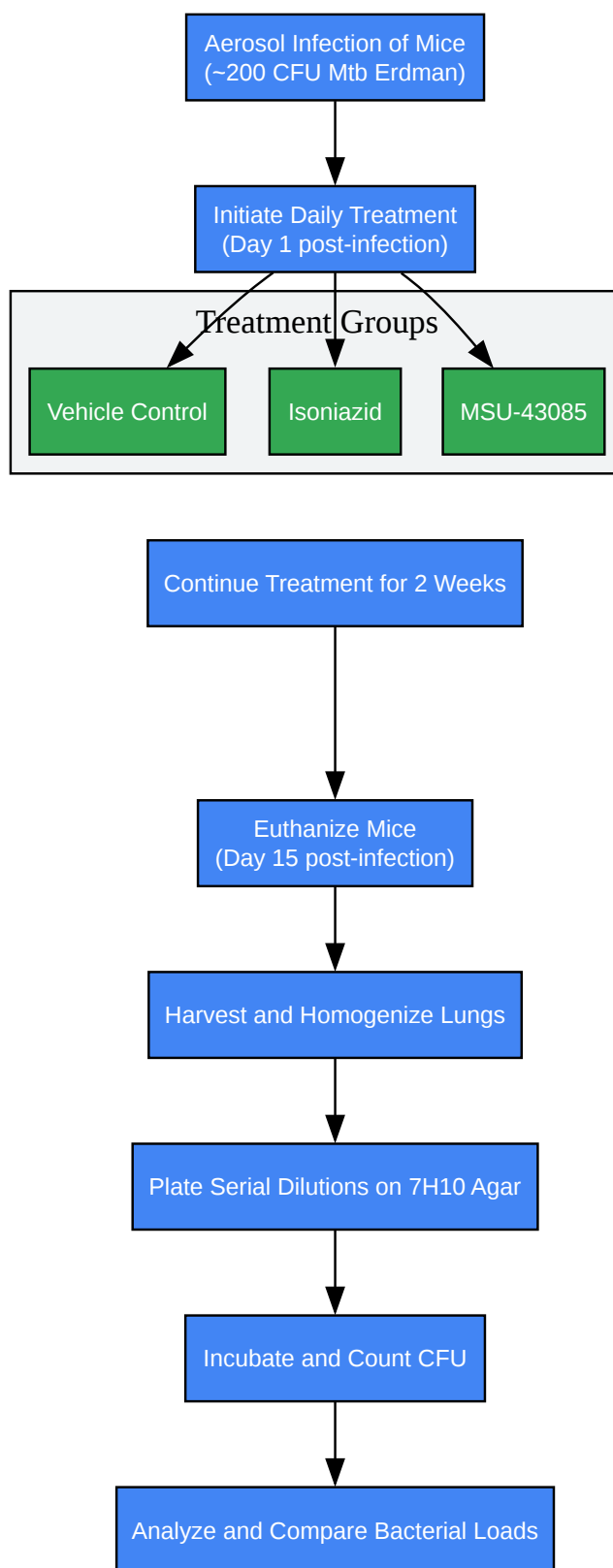
Materials:

- C57Bl/6 mice (female, 6-8 weeks old)
- Mycobacterium tuberculosis Erdman strain
- Aerosol infection chamber
- **MSU-43085** suspension (prepared as in Protocol 1)
- Isoniazid (positive control)
- Vehicle control (corn oil)
- Materials for euthanasia and organ harvesting
- 7H10 agar plates

Procedure:

- Aerosol Infection:
 - Infect C57Bl/6 mice with a low dose of Mtb Erdman strain (~200 CFUs) using a calibrated aerosol infection chamber.
- Initiation of Treatment:
 - Begin treatment one day post-infection.
 - Divide the mice into treatment groups (e.g., vehicle control, isoniazid, **MSU-43085**).
 - Administer the respective treatments daily via oral gavage for a period of two weeks.[\[3\]](#)
- Determination of Bacterial Load:
 - At the end of the treatment period (day 15 post-infection), euthanize the mice.
 - Aseptically remove the lungs and homogenize them in sterile saline or PBS.
 - Plate serial dilutions of the lung homogenates onto 7H10 agar plates.

- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the bacterial load (CFU) per lung.
- Data Analysis:
 - Compare the CFU counts between the different treatment groups to assess the efficacy of **MSU-43085**.



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Caption: Acute TB model workflow.

Conclusion

MSU-43085 is a promising anti-tuberculosis compound that targets the essential MmpL3 protein. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in a murine model of acute tuberculosis. While effective in the acute phase, its lack of activity in chronic infection models suggests that further optimization of its pharmacokinetic properties, such as its short half-life, is necessary for its development as a clinical candidate.^{[1][2][3][6]}

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